1,1,1-d3-二甲醚

概述

描述

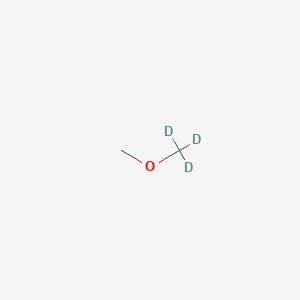

1,1,1-d3-Dimethyl ether is a chemical compound with the formula C2H3D3O and a molecular weight of 49.0869 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of dimethyl ether (DME) can be performed in a single stage (direct process) using a dual catalysis system or a two-stage (indirect process) where syngas is first converted into methanol and then dehydrated to produce DME . A number of process solutions for one-step synthesis of DME, including a step of its recovery from the gaseous and liquid phases, were reviewed . Energy-intensive absorption is the most common method for DME recovery from a gaseous stream containing syngas components .

Molecular Structure Analysis

The molecular structure of 1,1,1-d3-Dimethyl ether consists of two carbon atoms, three hydrogen atoms, three deuterium atoms (a stable isotope of hydrogen), and one oxygen atom .

Chemical Reactions Analysis

An analysis of the published data on the pyrolysis of dimethyl ether shows that the reaction can be interpreted as a chain decomposition initiated by CH3OCH3 → CH3 + OCH3, terminated by CH3 radical recombination and accelerated by the chain transfer reaction CH3 +H2 →CH4 +H .

Physical And Chemical Properties Analysis

1,1,1-d3-Dimethyl ether has a molecular weight of 49.0869 . More detailed physical and chemical properties were not found in the search results.

科学研究应用

Photoredox-Catalyzed Deuteration and Tritiation of Pharmaceutical Compounds

Trideuterio(methoxy)methane can be used in the photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds . This process involves the use of isotopically labeled water (D2O or T2O) as the source of hydrogen isotope . The protocol has been successfully applied to the high incorporation of deuterium and tritium in 18 drug molecules, which meet the requirements for use in ligand-binding assays and absorption, distribution, metabolism, and excretion studies .

Thermal Decomposition and Diffusion of Methane in Clathrate Hydrates

Trideuterio(methoxy)methane can be used to achieve an atomistic-level understanding of the diffusion and decomposition of trapped molecules in clathrate hydrate . Methane hydrates (MHs) are used as the prototype system and the methane diffusion and decomposition mechanism is examined by employing quantum mechanics (QM) and quantum mechanics molecular dynamics (QMD) simulations .

Methanogenic Archaea Use a Bacteria-Like Methyltransferase

Trideuterio(methoxy)methane can be used in enzymatic assays that provide evidence for a two-step mechanism in which the methyl-group from the methoxy compound is transferred on cobalamin and further transferred on the C1-carrier .

安全和危害

未来方向

属性

IUPAC Name |

trideuterio(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160123 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-d3-Dimethyl ether | |

CAS RN |

13725-27-4 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013725274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)